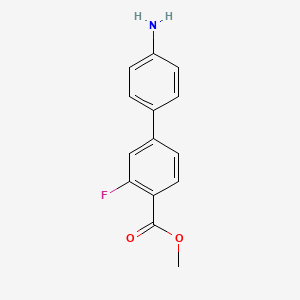

Methyl 4-(4-aminophenyl)-2-fluorobenzoate

説明

特性

IUPAC Name |

methyl 4-(4-aminophenyl)-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-18-14(17)12-7-4-10(8-13(12)15)9-2-5-11(16)6-3-9/h2-8H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXNCOKBZNIVJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716526 | |

| Record name | Methyl 4'-amino-3-fluoro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334500-05-8 | |

| Record name | Methyl 4'-amino-3-fluoro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-(4-aminophenyl)-2-fluorobenzoate: Synthesis, Properties, and Applications

Introduction: The Strategic Value of Fluorinated Biphenyl Scaffolds

In the landscape of modern drug discovery and materials science, the substituted biphenyl moiety stands out as a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds and high-performance materials. The strategic introduction of specific functional groups onto this scaffold allows for the fine-tuning of physicochemical and pharmacological properties. Methyl 4-(4-aminophenyl)-2-fluorobenzoate is a prime example of such a strategically designed molecule. It combines the conformational influence of the biphenyl core with three critical functional groups: a fluorine atom, which can enhance metabolic stability and binding affinity; an amino group, which serves as a key site for further chemical modification and hydrogen bonding; and a methyl ester, a versatile handle for hydrolysis or amidation.

This technical guide provides a comprehensive overview of this compound for researchers and drug development professionals. We will delve into its core chemical and physical properties, present a robust and validated synthetic methodology centered on the Suzuki-Miyaura cross-coupling reaction, discuss the necessary spectroscopic characterization for structural verification, and explore its potential applications as a high-value intermediate in pharmaceutical and materials research.

Molecular Structure and Identifiers

The structural identity of a compound is the foundation of all subsequent research. This compound is a biphenyl derivative where a 4-aminophenyl group is attached to the 4-position of a methyl 2-fluorobenzoate ring.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₄H₁₂FNO₂

-

Molecular Weight: 245.25 g/mol

-

CAS Number: A specific CAS number for this exact molecule is not consistently assigned in major public databases, highlighting its status as a synthetic intermediate rather than a common commercial product. Researchers should rely on structural characterization for identity confirmation.

-

Synonyms: 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid methyl ester, 3-fluoro-

Physicochemical Properties

The physical and chemical properties of an intermediate are critical for designing reaction conditions, purification strategies, and formulation approaches. The data below are based on the structural features of the molecule and data from analogous compounds.

| Property | Value / Description | Rationale & Significance |

| Appearance | Expected to be an off-white to yellow or brown solid. | The extended conjugated system and the presence of an amino group often lead to colored solids. |

| Melting Point | Not experimentally reported. Estimated to be >150 °C. | Biphenyl systems with polar groups tend to have relatively high melting points due to strong intermolecular forces and crystal packing. |

| Solubility | Sparingly soluble in water. Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol. | The aromatic nature dominates, conferring low aqueous solubility. The polar amino and ester groups provide solubility in polar organic solvents. |

| pKa | The anilinic amine (NH₂) has an estimated pKa of ~4-5. | The amino group is basic, but its basicity is reduced by the electron-withdrawing nature of the attached aromatic ring system. This is a key consideration for pH-dependent extractions and salt formation. |

Synthesis via Suzuki-Miyaura Cross-Coupling

The creation of the central carbon-carbon bond between the two aromatic rings is the key synthetic challenge. The palladium-catalyzed Suzuki-Miyaura cross-coupling is the premier method for this transformation due to its exceptional functional group tolerance, high yields, and well-understood mechanism.[1]

Rationale for Method Selection

The Suzuki-Miyaura reaction is chosen for its robustness and compatibility with the required functional groups.[2] The amino (NH₂) and methyl ester (CO₂Me) moieties on the coupling partners are generally stable under the typically basic reaction conditions, avoiding the need for complex protection-deprotection sequences. This makes the synthesis efficient and scalable. The reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide.

Proposed Synthetic Pathway

The most logical and convergent synthesis involves the coupling of a halogenated methyl 2-fluorobenzoate derivative with a 4-aminophenylboronic acid derivative. Methyl 4-bromo-2-fluorobenzoate is a suitable and commercially available starting material.

Caption: Proposed Suzuki-Miyaura coupling pathway.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating steps for reaction monitoring, purification, and confirmation.

1. Reagents and Equipment:

-

Methyl 4-bromo-2-fluorobenzoate (1.0 eq)

-

4-Aminophenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

-

Standard glassware for work-up and purification

2. Reaction Setup:

-

To an oven-dried round-bottom flask, add Methyl 4-bromo-2-fluorobenzoate, 4-aminophenylboronic acid, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

-

Add the degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe.

3. Reaction Execution and Monitoring:

-

Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting aryl bromide and the appearance of a new, typically UV-active spot, indicates product formation. The reaction is typically complete within 4-12 hours.

4. Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Wash it sequentially with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of hexanes and ethyl acetate to isolate the pure this compound.

Mechanistic Discussion

The catalytic cycle of the Suzuki reaction is a cornerstone of modern organic chemistry.[3] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 4-bromo-2-fluorobenzoate to form a Pd(II) complex.

-

Transmetalation: The base activates the boronic acid to form a boronate species, which then transfers its aryl group (the 4-aminophenyl ring) to the palladium center, displacing the halide.

-

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated from the metal center, forming the final biphenyl product and regenerating the active Pd(0) catalyst to continue the cycle.

Spectroscopic Characterization

Unambiguous structural confirmation is essential. The following spectroscopic signatures are predicted for this compound.

-

¹H NMR (Proton NMR): The spectrum will be complex in the aromatic region (approx. 6.7-7.9 ppm). Key expected signals include:

-

A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.

-

A broad singlet for the amine protons (-NH₂) which may vary in chemical shift depending on solvent and concentration.

-

Distinct sets of multiplets in the aromatic region corresponding to the protons on the 2-fluorobenzoate ring and the 4-aminophenyl ring. NOESY experiments can confirm the spatial proximity of protons on the different rings.[4]

-

-

¹³C NMR (Carbon NMR):

-

The ester carbonyl carbon (C=O) will appear downfield, typically >165 ppm.

-

The methyl ester carbon (-OCH₃) will be around 52 ppm.

-

Multiple signals in the aromatic region (110-160 ppm), with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹J C-F).

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) in positive mode should show a prominent molecular ion peak [M+H]⁺ at m/z 246.09.

-

-

Infrared (IR) Spectroscopy:

-

N-H stretching of the primary amine as two distinct bands around 3350-3450 cm⁻¹.

-

C=O stretching of the ester group, strong band around 1710-1730 cm⁻¹.

-

C-F stretching, a strong band in the 1200-1300 cm⁻¹ region.

-

C-O stretching of the ester around 1100-1250 cm⁻¹.

-

Applications and Research Significance

This compound is not an end-product but a highly valuable synthetic intermediate. Its structure is a gateway to more complex molecules with significant potential in drug discovery.

-

Scaffold for Kinase Inhibitors: The biphenyl core is prevalent in many small-molecule kinase inhibitors. The amino group on this compound can be readily acylated or used in coupling reactions to build out more complex structures targeting the ATP-binding site of kinases.

-

Precursor for Bioactive Molecules: The functional handles (amine and ester) allow for diverse derivatization. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other amines to form amides—a common linkage in pharmaceuticals.

-

Materials Science: Substituted biphenyls are core components of liquid crystals and organic light-emitting diodes (OLEDs). The specific substitution pattern of this molecule could be explored for the synthesis of novel materials with unique electronic and photophysical properties.

Safety and Handling

As a novel or infrequently synthesized chemical, specific toxicity data is unavailable. Therefore, handling should be based on the properties of its constituent functional groups and structurally related compounds.

-

GHS Hazard Classification (Predicted): Based on analogs like Methyl 4-amino-2-fluorobenzoate (CAS 73792-08-2), the compound may be harmful if swallowed (Acute Toxicity 4, Oral).[5] Aromatic amines should always be handled with care as they can be skin sensitizers and have potential long-term health effects.

-

Handling Precautions:

-

Use in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Conclusion

This compound is a strategically designed biphenyl derivative of significant interest to the chemical and pharmaceutical sciences. While not a common commercial chemical, this guide has outlined a robust and reliable synthetic pathway using the Suzuki-Miyaura cross-coupling, a cornerstone of modern synthetic chemistry. We have detailed the expected physicochemical properties, the necessary spectroscopic analyses for structural verification, and the potential applications that make this molecule a valuable building block for the next generation of pharmaceuticals and advanced materials. The principles and protocols described herein provide a solid foundation for researchers to synthesize, validate, and utilize this versatile intermediate in their respective fields.

References

-

PubChem. (n.d.). Methyl 4-amino-2-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2014). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.

-

ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... Retrieved from [Link]

-

Taylor & Francis Online. (2008). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals. Retrieved from [Link]

-

ResearchGate. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. Retrieved from [Link]

-

MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]

-

YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

-

ChemBK. (n.d.). methyl 4-aminobenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]

-

National Institutes of Health. (2013). Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines. PMC. Retrieved from [Link]

- Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

-

The Royal Society of Chemistry. (2013). A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Supporting Information. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a).... Retrieved from [Link]

-

ACS Publications. (2017). Regio- and Stereoselective Synthesis of CF 3 -Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(4-aminophenyl)-2-fluorobenzoate

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-(4-aminophenyl)-2-fluorobenzoate, a key intermediate in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document offers a detailed, field-proven perspective on the efficient preparation and rigorous analytical validation of this important building block.

Introduction: The Strategic Importance of Fluorinated Biphenylamines

This compound (CAS 1334500-05-8) is a fluorinated biphenylamine derivative, a structural motif of significant interest in medicinal chemistry. The presence of the fluorine atom on the benzoate ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The aminophenyl moiety provides a versatile handle for further chemical modifications, making this compound a valuable starting material for the synthesis of a wide range of biologically active molecules. Biphenyl structures are prevalent in numerous pharmaceuticals, and their synthesis is a cornerstone of modern organic chemistry.[1][2][3][4]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of this compound points towards a convergent synthesis strategy. The key disconnection is the C-C bond between the two phenyl rings, which can be efficiently formed using a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and generally high yields.

Our forward synthesis, therefore, will involve the coupling of two key building blocks: a suitably functionalized 2-fluorobenzoate derivative and a 4-aminophenylboronic acid species.

Synthesis of this compound

The synthesis of the title compound is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This section provides a detailed, step-by-step protocol for this transformation, including the rationale behind the choice of reagents and conditions.

Reaction Scheme

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

Methyl 4-bromo-2-fluorobenzoate

-

4-Aminophenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Methyl 4-bromo-2-fluorobenzoate (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq). The use of a phosphine-ligated palladium catalyst is essential for efficient cross-coupling.

-

Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to the flask. The aqueous base is necessary for the transmetalation step of the Suzuki-Miyaura catalytic cycle.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

Characterization

Thorough characterization of the synthesized this compound is imperative to confirm its identity, purity, and structural integrity. The following are the expected analytical data for this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₂FNO₂ |

| Molecular Weight | 245.25 g/mol |

| CAS Number | 1334500-05-8 |

| Appearance | Off-white to pale yellow solid |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a powerful tool for elucidating the structure of the molecule. The expected signals are:

-

A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.

-

Aromatic protons in the range of 6.7-7.8 ppm. The protons on the aminophenyl ring will appear as two doublets. The protons on the fluorobenzoate ring will exhibit more complex splitting patterns due to coupling with the fluorine atom.

-

A broad singlet for the amine protons (-NH₂) which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key expected signals include:

-

The carbonyl carbon of the ester group around 165 ppm.

-

Aromatic carbons in the region of 110-160 ppm. The carbon attached to the fluorine atom will show a large coupling constant (¹JCF).

-

The methyl carbon of the ester group around 52 ppm.

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present:

-

N-H stretching vibrations of the primary amine around 3300-3500 cm⁻¹.

-

C=O stretching of the ester carbonyl group around 1700-1720 cm⁻¹.

-

C-F stretching vibration around 1100-1300 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations.

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ or [M+H]⁺ will be observed at m/z 245 or 246, respectively.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents.[5] The primary amine functionality allows for a wide range of chemical transformations, including:

-

Amide bond formation: Coupling with carboxylic acids to form amides, a common linkage in drug molecules.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides to produce sulfonamides, another important pharmacophore.

-

Heterocycle formation: The amine can be a key component in the construction of various heterocyclic ring systems.

The fluorinated biphenyl scaffold is a privileged structure in medicinal chemistry, often imparting desirable properties such as enhanced binding affinity to biological targets and improved metabolic stability.

Safety and Handling

Standard laboratory safety precautions should be followed when handling this compound and the reagents used in its synthesis. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for each chemical.

Conclusion

This technical guide has outlined a robust and reliable method for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The detailed protocol and expected characterization data provide a solid foundation for researchers and scientists working in the field of drug discovery and development. The strategic importance of this fluorinated biphenylamine as a versatile building block ensures its continued relevance in the synthesis of novel therapeutic agents.

References

-

SciSpace. In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate. [Link]

-

Oakwood Chemical. 4-Amino-4'-methyl[1,1'-biphenyl]-3-carboxylic acid. [Link]

-

National Center for Biotechnology Information. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

-

The Royal Society of Chemistry. Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. [Link]

-

National Institute of Standards and Technology. Methyl 4-fluorobenzoate. [Link]

-

National Center for Biotechnology Information. Discovery of Antibacterials That Inhibit Bacterial RNA Polymerase Interactions with Sigma Factors. [Link]

- Google Patents. US9238649B2 - Salts and crystalline forms of 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2.

-

PubChem. Methyl 4-amino-2-fluorobenzoate. [Link]

-

MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. [Link]

- Google Patents. CN103980135B - A kind of preparation method of 4-amino-2-fluorobenzoic acid.

-

Sciencemadness.org. methyl 4-aminobenzoate synthesis report. [Link]

-

RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

-

National Center for Biotechnology Information. Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][1][5][6]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. [Link]

-

Supporting Information for Oxidative Ring-Opening of 3-Aminoindazoles for the Synthesis of 2-Aminobenzoates. [Link]

-

ACS Publications. Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. [Link]

-

National Center for Biotechnology Information. Fluorinated building blocks in drug design: new pathways and targets. [Link]

- Google Patents. US9487500B2 - Compounds and compositions thereof.

-

IJSDR. Biological deeds of Biphenyl derivatives - A short Review. [Link]

-

ACS Publications. Identification of the Clinical Candidate PF-07284890 (ARRY-461), a Highly Potent and Brain Penetrant BRAF Inhibitor for the Treatment of Cancer. [Link]

-

Chemspace. Methyl 4'-amino-[1,1'-biphenyl]-4-carboxylate. [Link]

-

Semantic Scholar. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

-

Evotec. Special intermediates for the pharmaceutical industry. [Link]

-

PubChem. Methyl 4-biphenylcarboxylate. [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ijsdr.org [ijsdr.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chemimpex.com [chemimpex.com]

- 6. echemi.com [echemi.com]

Solubility of Methyl 4-(4-aminophenyl)-2-fluorobenzoate in common lab solvents

An In-depth Technical Guide to the Solubility of Methyl 4-(4-aminophenyl)-2-fluorobenzoate in Common Laboratory Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3][4][5] This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a compound of interest in contemporary drug development. In the absence of extensive published quantitative solubility data for this specific molecule, this document outlines a predictive analysis based on its physicochemical properties and provides detailed, field-proven experimental protocols for its empirical determination in common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for assessing and understanding the solubility profile of this and similar compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities (NCEs) being practically insoluble in water.[1] This can lead to low and variable bioavailability, hindering the translation of a potent molecule into an effective therapeutic agent.[1][3] Therefore, a thorough understanding and empirical determination of a compound's solubility in a range of solvents are paramount during the preformulation and formulation development stages.[4][6]

Physicochemical Profile and Predicted Solubility of this compound

Table 1: Physicochemical Properties of Methyl 4-amino-2-fluorobenzoate

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | PubChem[7] |

| Molecular Weight | 169.15 g/mol | PubChem[7] |

| XLogP3-AA | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[7] |

| Rotatable Bond Count | 2 | PubChem[8] |

| Topological Polar Surface Area | 52.3 Ų | PubChem[8] |

Note: These properties are for Methyl 4-amino-2-fluorobenzoate and are used as a predictive tool for this compound.

Expert Analysis & Predicted Solubility:

The principle of "like dissolves like" is a cornerstone of solubility prediction.[9] The polarity of a molecule is a key determinant of its solubility in various solvents. Based on the structure of this compound, we can infer the following:

-

Polar Moieties: The presence of an amino group (-NH₂), an ester group (-COOCH₃), and a fluorine atom imparts polarity to the molecule. These groups can participate in hydrogen bonding and dipole-dipole interactions with polar solvents.

-

Nonpolar Moieties: The two phenyl rings constitute a significant nonpolar region, which will favor interactions with nonpolar solvents.

Given this dual nature, this compound is expected to exhibit moderate solubility in a range of solvents.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The amino and ester groups can form hydrogen bonds with protic solvents. However, the large nonpolar surface area from the phenyl rings will likely limit its aqueous solubility. Solubility is expected to be higher in alcohols like ethanol and methanol compared to water. For a structurally similar compound, methyl 4-aminobenzoate, it is soluble in alcohol and only slightly soluble in water.[10]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in dipole-dipole interactions and can accept hydrogen bonds. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often excellent solvents for a wide range of organic molecules and are expected to effectively dissolve this compound.[11]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large hydrophobic region of the molecule suggests some solubility in nonpolar solvents, driven by van der Waals forces. However, the polar functional groups will likely limit extensive solubility in highly nonpolar solvents like hexane.

Experimental Determination of Solubility: Protocols and Methodologies

To obtain accurate and reliable solubility data, empirical determination is essential. The following are two widely accepted methods in the pharmaceutical sciences.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[6][12] It involves allowing a surplus of the solid compound to equilibrate with the solvent over a defined period, followed by the quantification of the dissolved solute in the supernatant.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation is reached.[6][13]

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) for a predetermined period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.[6][14]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved through centrifugation followed by careful collection of the supernatant, or by filtration.[13] When filtering, it is important to consider potential adsorption of the solute onto the filter membrane.[13]

-

Quantification: Accurately dilute a known volume of the saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[13]

-

Data Analysis: Express the solubility as a concentration, typically in mg/mL or µg/mL.

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination (Solvent Addition Method)

The solvent addition method, also known as the clear point determination method, is a higher-throughput technique that can provide a rapid assessment of solubility.[15][16][17] It involves the continuous addition of a solvent to a known amount of the compound until complete dissolution is observed.[15][17]

Protocol:

-

Sample Preparation: Place a precisely weighed amount of this compound into a vial.

-

Solvent Addition: Gradually add the chosen solvent to the vial at a constant, slow rate while continuously monitoring for the dissolution of the solid.[15]

-

Clear Point Detection: The point at which the last solid particle dissolves is the "clear point." This can be determined visually or by using automated systems with light scattering detection.[16]

-

Calculation: The solubility is calculated based on the initial mass of the compound and the total volume of solvent added to reach the clear point.

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise format to allow for easy comparison across different solvents.

Table 2: Template for Reporting Solubility Data of this compound

| Solvent Category | Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Polar Protic | Water | 25 | Shake-Flask | |

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Polar Aprotic | DMSO | 25 | Solvent Addition | |

| DMF | 25 | Solvent Addition | ||

| Acetonitrile | 25 | Solvent Addition | ||

| Nonpolar | Toluene | 25 | Shake-Flask | |

| Hexane | 25 | Shake-Flask |

Conclusion

While specific solubility data for this compound is not widely published, a predictive analysis based on its molecular structure suggests it will exhibit a range of solubilities across polar and nonpolar solvents. For definitive and actionable data, empirical determination is crucial. The detailed protocols for the equilibrium shake-flask method and the kinetic solvent addition method provided in this guide offer robust frameworks for researchers to accurately characterize the solubility profile of this compound. This foundational knowledge is indispensable for guiding subsequent formulation strategies and ensuring the successful development of new therapeutic agents.

References

-

ChemBK. methyl 4-aminobenzoate - Physico-chemical Properties. Available from: [Link]

-

LibreTexts Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

ACS Publications. Solubility Determination from Clear Points upon Solvent Addition. Available from: [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Available from: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

National Institute of Environmental Health Sciences. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]

-

PubChem. Methyl 4-amino-2-fluorobenzoate. Available from: [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. Available from: [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available from: [Link]

-

ResearchGate. Solubility Determination from Clear Points upon Solvent Addition. Available from: [Link]

-

University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

ResearchGate. The Importance of Solubility for New Drug Molecules. Available from: [Link]

-

Journal of Medical Pharmaceutical and Allied Sciences. IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Available from: [Link]

-

University of Strathclyde. Solubility determination from clear points upon solvent addition. Available from: [Link]

-

ResearchGate. The Importance of Solubility for New Drug Molecules. Available from: [Link]

-

University of Navarra. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Available from: [Link]

-

Chemistry Steps. Solubility of Organic Compounds. Available from: [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. jmpas.com [jmpas.com]

- 4. researchgate.net [researchgate.net]

- 5. ucd.ie [ucd.ie]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Methyl 4-amino-2-fluorobenzoate | C8H8FNO2 | CID 21957875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. chem.ws [chem.ws]

- 10. chembk.com [chembk.com]

- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. researchgate.net [researchgate.net]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

Unlocking the Potential: A Technical Guide to Aminophenyl Fluorobenzoate Derivatives in Research

Abstract

The confluence of unique electronic properties and versatile chemical reactivity makes aminophenyl fluorobenzoate derivatives a compelling, yet underexplored, class of molecules for advanced research applications. The strategic incorporation of a fluorine atom onto the benzoate ring profoundly influences the molecule's lipophilicity, metabolic stability, and binding interactions, while the aminophenyl moiety offers a reactive handle for further functionalization and imparts valuable photophysical properties. This guide provides an in-depth exploration of the synthesis, key characteristics, and promising research applications of these derivatives, with a particular focus on their potential as novel anticancer agents and advanced bioimaging probes. Detailed experimental protocols and mechanistic insights are provided to empower researchers in drug discovery and cell biology to harness the full potential of this versatile chemical scaffold.

The Aminophenyl Fluorobenzoate Scaffold: A Fusion of Functionality

The aminophenyl fluorobenzoate core is characterized by an ester linkage between an aminophenol and a fluorobenzoic acid. This deceptively simple structure is a powerhouse of chemical potential. The fluorine substitution enhances metabolic stability and can modulate protein-ligand interactions through hydrogen bonding and dipole interactions. The aminophenyl group, on the other hand, serves as a versatile synthetic handle for creating diverse libraries of compounds and can act as an electron-donating group in fluorescent molecules.

The isomeric possibilities of both the aminophenol (ortho-, meta-, para-) and the fluorobenzoic acid (ortho-, meta-, para-) allow for fine-tuning of the molecule's steric and electronic properties, making it an attractive scaffold for rational drug design and the development of specialized chemical probes.

Synthesis of the Core Scaffold: A Reliable and Versatile Approach

A robust and widely applicable method for the synthesis of aminophenyl fluorobenzoate derivatives is the Steglich esterification . This method is favored for its mild reaction conditions, which are compatible with the potentially sensitive amino group. The reaction proceeds via the activation of the carboxylic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and subsequent acylation of the aminophenol, catalyzed by 4-dimethylaminopyridine (DMAP).[1][2]

Below is a detailed, self-validating protocol for the synthesis of 4-aminophenyl 4-fluorobenzoate.

Experimental Protocol: Synthesis of 4-aminophenyl 4-fluorobenzoate

Materials:

-

4-Aminophenol

-

4-Fluorobenzoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 4-fluorobenzoic acid (1.0 eq) and 4-aminophenol (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMAP (0.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-aminophenyl 4-fluorobenzoate.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Steglich esterification of 4-aminophenol with 4-fluorobenzoic acid.

Application I: Anticancer Drug Development - Targeting Kinase Signaling

The aminophenyl moiety is a well-established pharmacophore in the design of kinase inhibitors.[3][4] Many successful kinase inhibitors feature an aniline or aminophenyl group that forms a critical hydrogen bond with the hinge region of the kinase's ATP-binding pocket. The fluorobenzoate portion of the molecule can be directed towards other regions of the active site to enhance potency and selectivity.

Hypothetical Target: PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5][6] Aminophenyl-containing compounds have shown promise as inhibitors of this pathway.[7] A hypothetical aminophenyl fluorobenzoate derivative could be designed to target the ATP-binding pocket of PI3K or Akt.

Caption: Inhibition of the PI3K/Akt signaling pathway by a hypothetical aminophenyl fluorobenzoate derivative.

Workflow for Evaluating Kinase Inhibitory Activity

A systematic approach is required to validate the efficacy and selectivity of a potential kinase inhibitor.

Caption: A typical workflow for the evaluation of a novel kinase inhibitor.

Experimental Protocol: In Vitro Kinase Assay

This protocol outlines a general method for determining the IC₅₀ of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.[8][9]

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

Test compound (aminophenyl fluorobenzoate derivative)

-

384-well white plates

-

Multichannel pipettor

-

Plate reader with luminescence detection

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the kinase, substrate, and assay buffer.

-

Add the serially diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.[5][10]

-

Incubate the plate at 30 °C for the desired reaction time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and plot the data to determine the IC₅₀ value using non-linear regression.

Hypothetical Anticancer Activity Data

The following table presents hypothetical IC₅₀ values for a candidate aminophenyl fluorobenzoate derivative against a panel of cancer cell lines, demonstrating its potential potency and selectivity.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 0.5 |

| PC-3 | Prostate Cancer | 1.2 |

| A549 | Lung Cancer | 0.8 |

| HCT116 | Colon Cancer | 2.5 |

| Normal Fibroblasts | Non-cancerous | > 50 |

Application II: Advanced Bioimaging - Fluorescent Probes for Cellular Environments

The aminophenyl group can act as an electron donor in a donor-acceptor fluorophore system, leading to compounds with interesting photophysical properties, such as intramolecular charge transfer (ICT) characteristics.[11] This can make their fluorescence emission sensitive to the polarity of their microenvironment, a property that is highly desirable for cellular imaging probes.[12][13]

Design Principles for a Fluorescent Probe

By conjugating the aminophenyl fluorobenzoate core to an electron-accepting moiety, it is possible to create a push-pull fluorophore. The fluorine atom can also serve to fine-tune the photophysical properties and enhance cell permeability.

Workflow for Evaluating a Novel Fluorescent Probe

Sources

- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photoproduct formation with 4-aminobenzonitriles in acetonitrile and its effect on photophysical measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Fluorine in Biphenyl Scaffolds

An In-depth Technical Guide to the Synthesis of Fluorinated Biphenyl Compounds

Fluorinated biphenyl compounds represent a privileged structural motif in modern chemistry, with profound implications across medicinal chemistry, materials science, and agrochemicals.[1][2] The introduction of fluorine into a biphenyl scaffold is not a trivial substitution; it is a strategic decision made to harness the unique properties of the most electronegative element.[3][4] In drug development, fluorine incorporation can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate lipophilicity to improve membrane permeability, and alter the pKa of nearby functional groups, thereby improving drug-receptor interactions and overall pharmacokinetic profiles.[1][3][5] This has led to a significant number of fluorinated drugs for treating a wide array of conditions, including cancer, inflammation, and viral infections.[1]

In materials science, the high stability of the carbon-fluorine bond and the unique electronic properties of fluorinated aromatics make these compounds ideal components for liquid crystals, organic solar cells, and photoluminescent substances.[1][6]

This guide provides an in-depth exploration of the core synthetic strategies for constructing fluorinated biphenyls. We will move beyond a simple recitation of reactions to dissect the underlying mechanisms, rationalize experimental choices, and provide actionable protocols for researchers in the field. Our focus is on the most robust and widely adopted transition-metal-catalyzed cross-coupling reactions, while also touching upon modern advancements that are shaping the future of this essential chemical synthesis.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Biphenyl Synthesis

Transition-metal catalysis, particularly with palladium, forms the bedrock of modern synthetic methods for creating C-C bonds between aryl groups.[2] For the synthesis of fluorinated biphenyls, three methodologies stand out for their reliability and broad applicability: the Suzuki-Miyaura, Negishi, and Stille couplings.[7][8]

The Suzuki-Miyaura Coupling: The Preferred Method

The Suzuki-Miyaura reaction is arguably the most extensively utilized process for synthesizing biphenyl derivatives, prized for its operational simplicity, the commercial availability of its reagents, and the generally non-toxic nature of its boron-based byproducts.[1][2][9] The reaction couples an aryl halide (or triflate) with an arylboronic acid or ester in the presence of a palladium catalyst and a base.

The catalytic cycle provides a clear framework for understanding the critical components of the reaction. The choice of catalyst, ligand, base, and solvent is paramount for achieving high yields, especially when dealing with electronically demanding fluorinated substrates.

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Catalyst & Ligand Selection: The active catalyst is a Pd(0) species, often generated in situ from a Pd(II) precatalyst. For fluorinated substrates, which can be electron-poor, electron-rich phosphine ligands (e.g., PPh3 as in Pd(PPh3)4) are crucial.[9] These ligands stabilize the Pd(0) center and facilitate the oxidative addition step, which is often the rate-limiting step for electron-deficient aryl halides.

-

The Role of the Base: The base is not merely a spectator. It activates the organoboron species by forming a more nucleophilic boronate complex ([Ar'B(OH)3]−), which is essential for the transmetalation step. The choice of base, such as K3PO4 or Na2CO3, can significantly impact the reaction rate and yield.[7][9]

-

Solvent System: A mixture of an organic solvent (like dioxane or THF) and water is commonly used.[7][9] The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

The following protocol is adapted from a validated synthesis of novel difluorinated biphenyl compounds.[9]

Objective: To synthesize 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl.

Materials:

-

1-bromo-3,4-difluorobenzene (0.518 mmol, 1.0 equiv)

-

4-(tert-butyl)phenylboronic acid (0.777 mmol, 1.5 equiv)

-

Potassium phosphate (K3PO4) (0.777 mmol, 1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.0089 g, 1.5 mol %)

-

Dioxane (3 mL)

-

Water (1 mL)

Procedure:

-

Reaction Setup: To a pressure tube, add 1-bromo-3,4-difluorobenzene, 4-(tert-butyl)phenylboronic acid, K3PO4, and Pd(PPh3)4.

-

Solvent Addition: Add the dioxane and water mixture (3:1 v/v).

-

Reaction Execution: Seal the pressure tube and heat the mixture at 105 °C for 8.5 hours. The causality here is that the elevated temperature is required to overcome the activation energy for the oxidative addition of the C-Br bond to the palladium center.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed. This is a self-validating step to ensure reaction completion.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system to isolate the pure fluorinated biphenyl.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.[9]

| Aryl Halide | Boronic Acid | Product | Yield (%) | Reference |

| 1-bromo-4-fluorobenzene | Phenylboronic acid | 4-Fluorobiphenyl | >95% | [10] |

| 1-bromo-4-fluorobenzene | 4-Vinylphenylboronic acid | 4-Fluoro-4'-vinylbiphenyl | >95% | [10] |

| 1-bromo-3,4-difluorobenzene | 4'-(tert-butyl)phenylboronic acid | 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl | ~78% (avg) | [9] |

| 1-bromo-3,4-difluorobenzene | 4-acetylphenylboronic acid | 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone | ~78% (avg) | [9] |

The Negishi Coupling: For Sensitive Functional Groups

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[7] Its primary advantage lies in the high reactivity and functional group tolerance of organozinc reagents.

The catalytic cycle is similar to the Suzuki coupling, but the transmetalation step involves an organozinc species. Organozinc compounds are more reactive than their organoboron counterparts, which can allow for reactions to proceed under milder conditions. This heightened reactivity is particularly useful for coupling with less reactive aryl chlorides or for substrates bearing sensitive functional groups that might not tolerate the basic conditions of a Suzuki coupling.[7][11]

Caption: A self-validating workflow for the synthesis of fluorinated biphenyls.

A general procedure involves the in situ formation of the organozinc reagent followed by the palladium-catalyzed coupling.

-

Organozinc Formation: The aryl zinc halide is typically prepared by reacting the corresponding aryl halide with an activated form of zinc (e.g., Rieke Zinc).

-

Coupling Reaction: The pre-formed or in situ generated aryl zinc reagent is then added to a mixture of the fluorinated aryl halide and a palladium catalyst (e.g., Pd(dba)₂ with a phosphine ligand).[7] The reaction is typically run in an anhydrous aprotic solvent like THF.

-

Advantages: This method can be highly effective for constructing complex, polyfluorinated biphenyls and terphenyls.[12][13]

The Stille Coupling: Tolerant but Toxic

The Stille reaction couples an organic halide with an organostannane (organotin) reagent, catalyzed by palladium.[14][15] The primary strength of this reaction is the stability of organostannane reagents to air and moisture and their tolerance of a vast array of functional groups.[15][16]

The key transmetalation step involves the transfer of an organic group from tin to the palladium center.[16] A significant challenge in Stille couplings is the toxicity of the organotin reagents and byproducts, which often necessitates meticulous purification to remove tin residues from the final product.[14] Despite this drawback, for certain complex syntheses where other methods fail, the Stille coupling remains a viable and powerful option. The reaction conditions are often mild, and it does not require a base, which can be advantageous for base-sensitive substrates.

Part 2: Modern Frontiers in Fluorinated Biphenyl Synthesis

While traditional cross-coupling reactions are robust, the field is continually evolving towards more efficient and sustainable methods.

Direct C-H Arylation: An Atom-Economical Approach

A major advancement in recent years is the development of direct C-H activation/arylation reactions.[17][18] This strategy circumvents the need to pre-functionalize one of the coupling partners (as a boronic acid or organozinc reagent), leading to a more atom- and step-economical process. In this approach, a C-H bond on one aromatic ring is directly coupled with an aryl halide.

-

Mechanism: The reaction typically involves a palladium catalyst that coordinates to a directing group on the C-H containing substrate, facilitating a cyclometalation step. This palladacycle then reacts with the fluorinated aryl halide.

-

Challenges and Insights: A key challenge is controlling the regioselectivity of the C-H activation. However, for many substrates, this can be achieved with high precision. This method is particularly powerful for the late-stage functionalization of complex molecules, where installing a boron or zinc handle might be difficult.[18]

Photocatalysis: A Light-Driven Future

Visible-light photocatalysis is emerging as a powerful tool for forging C-C bonds under exceptionally mild conditions.[19] Dual catalytic systems, often combining a photoredox catalyst with a nickel or palladium cross-coupling catalyst, can enable the synthesis of fluorinated biaryls from starting materials that are challenging for traditional thermal methods. This approach can facilitate C-F bond borylation or direct C-F arylation, opening new avenues for constructing polyfluorinated systems.[19]

Conclusion

The synthesis of fluorinated biphenyl compounds is a dynamic and critical area of chemical research. The palladium-catalyzed Suzuki-Miyaura, Negishi, and Stille couplings remain the foundational pillars for constructing these valuable molecules, each offering a unique set of advantages regarding substrate scope, functional group tolerance, and reaction conditions. The choice of method must be carefully considered based on the specific electronic properties of the fluorinated substrates and the overall synthetic strategy. As we look to the future, the continued development of more sustainable and efficient methods like direct C-H arylation and photocatalysis promises to further expand the synthetic toolkit, enabling the creation of novel fluorinated biphenyls for the next generation of pharmaceuticals and advanced materials.

References

-

Khan, I. U., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Library of Medicine. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. Available at: [Link]

-

Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

-

Singh, R. P., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. Available at: [Link]

-

Pérez-Temprano, M. H., et al. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. ACS Catalysis. Available at: [Link]

-

Al-Masry, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Selective synthesis of fluorinated biaryls by [MCl 2 (PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Application of Fluorine in Drug Design. ResearchGate. Available at: [Link]

-

Fujita, T., et al. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Modern methods for the synthesis of perfluoroalkylated aromatics. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. Available at: [Link]

-

Sharma, S., et al. (2022). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers. Available at: [Link]

-

Bulfield, D., & Huber, S. M. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available at: [Link]

-

Nature. (n.d.). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry. Available at: [Link]

-

Inovine Meetings LLC. (n.d.). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmaceutical Chemistry & Chemical Science. Available at: [Link]

-

Foley, D. A., & O'Duill, M. L. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. National Library of Medicine. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. National Library of Medicine. Available at: [Link]

-

Myers, A. (n.d.). The Stille Reaction. Chem 115. Available at: [Link]

-

Beilstein-Institut. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Wang, X., et al. (2019). Dual C–F, C–H Functionalization via Photocatalysis: Access to Multifluorinated Biaryls. Journal of the American Chemical Society. Available at: [Link]

-

Al-Masry, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in the Construction of Fluorinated Organoboron Compounds. National Library of Medicine. Available at: [Link]

-

Gunning, P. T. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Toronto. Available at: [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. Available at: [Link]

-

Wipf Group. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. University of Pittsburgh. Available at: [Link]

Sources

- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]

- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Methyl 4-(4-aminophenyl)-2-fluorobenzoate: A Key Intermediate in Modern Kinase Inhibitor Synthesis

Introduction: The Strategic Importance of Fluorinated Building Blocks in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established approach to enhance pharmacological properties. Fluorine's unique electronic properties can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to its biological target.[1] This has led to a surge in the development of fluorinated building blocks, which serve as key starting materials in the synthesis of complex active pharmaceutical ingredients (APIs). Among these, Methyl 4-(4-aminophenyl)-2-fluorobenzoate has emerged as a critical intermediate, particularly in the synthesis of targeted cancer therapies. This guide provides a comprehensive overview of the discovery, synthetic history, and applications of this important molecule, with a focus on its role in the synthesis of the BRAF kinase inhibitor, Vemurafenib.

Synthetic History: A Journey from Commodity Chemicals to a High-Value Intermediate

The synthetic history of this compound is intrinsically linked to the development of its precursor, 4-amino-2-fluorobenzoic acid. The journey from simple, readily available starting materials to this functionalized benzoic acid derivative showcases a multi-step process that has been optimized for large-scale production.

A Key Multi-Step Synthesis of 4-amino-2-fluorobenzoic acid

A widely employed industrial synthesis of 4-amino-2-fluorobenzoic acid starts from the common commodity chemical, m-fluoroaniline. This process involves a sequence of protection, formylation, oxidation, and deprotection steps, as detailed in Chinese patent CN103980135A.[2][3]

The rationale behind this multi-step approach is rooted in several key chemical principles:

-

Amino Group Protection: The initial step involves the protection of the reactive amino group of m-fluoroaniline. This is crucial to prevent unwanted side reactions in the subsequent formylation and oxidation steps. Benzyl chloride is often used as the protecting agent, forming a stable N,N-dibenzyl-3-fluoroaniline.[2]

-

Directed Ortho-Metalation and Formylation: The Vilsmeier-Haack reaction is employed for the formylation step. This reaction uses a phosphorus oxychloride and dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, which acts as an electrophile. The fluorine atom and the bulky dibenzylamino group direct the formylation to the ortho position of the fluorine, yielding 4-(dibenzylamino)-2-fluorobenzaldehyde.[2]

-

Oxidation to the Carboxylic Acid: The Pinnick oxidation is a mild and efficient method for converting the aldehyde to a carboxylic acid without affecting other sensitive functional groups. This reaction typically uses sodium chlorite and a phosphate buffer.[2]

-

Deprotection via Catalytic Hydrogenation: The final step to obtain 4-amino-2-fluorobenzoic acid is the removal of the benzyl protecting groups. This is achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. This method is highly effective and clean, yielding the desired product with high purity.[2]

Experimental Protocols

Synthesis of 4-amino-2-fluorobenzoic acid[2]

Step 1: N,N-dibenzyl-3-fluoroaniline

-

To a reaction vessel, add m-fluoroaniline, potassium carbonate, potassium iodide, and DMF.

-

Heat the mixture to 100°C with stirring.

-

Slowly add benzyl chloride over 1-3 hours.

-

Continue the reaction at 100°C until the starting material is consumed (monitored by GC).

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Stir the mixture at 0-5°C to precipitate the product.

-

Filter the solid, wash with ethanol, and dry to obtain N,N-dibenzyl-3-fluoroaniline.

Step 2: 4-(dibenzylamino)-2-fluorobenzaldehyde

-

Dissolve N,N-dibenzyl-3-fluoroaniline in DMF.

-

Cool the solution to 10-20°C.

-

Slowly add phosphorus oxychloride, maintaining the temperature below 20°C.

-

After the addition is complete, stir for 30 minutes at 20°C, then heat to 100°C.

-

Monitor the reaction by GC. Upon completion, cool to room temperature.

-

Pour the reaction mixture into an ice-cold sodium hydroxide solution.

-

Stir at 0-5°C for 3 hours to precipitate the product.

-

Filter the solid, wash with water and then ethanol, and dry to obtain 4-(dibenzylamino)-2-fluorobenzaldehyde.

Step 3: 4-(dibenzylamino)-2-fluorobenzoic acid

-

To a reaction vessel, add 4-(dibenzylamino)-2-fluorobenzaldehyde, acetone, and a solution of sodium dihydrogen phosphate in water.

-

Add hydrogen peroxide.

-

Cool the mixture to 10°C and slowly add a solution of sodium chlorite in water.

-

Continue the reaction at 10°C for 8 hours.

-

Cool to 0-5°C, stir for 1 hour, and filter the precipitated solid.

-

Wash the solid with water and dry to obtain 4-(dibenzylamino)-2-fluorobenzoic acid.

Step 4: 4-amino-2-fluorobenzoic acid

-

In an autoclave, add 4-(dibenzylamino)-2-fluorobenzoic acid, isopropanol, and 10% Pd/C catalyst.

-

Purge the system with nitrogen, then with hydrogen.

-

Pressurize with hydrogen to 4 atmospheres and heat to 40°C.

-

Maintain the reaction for 3 hours (monitored by HPLC).

-

After completion, cool to room temperature and replace the hydrogen with nitrogen.

-

Filter to recover the catalyst.

-

Remove the solvent under reduced pressure to obtain 4-amino-2-fluorobenzoic acid.

Synthesis of Methyl 4-amino-2-fluorobenzoate via Fischer Esterification

The final step to obtain the target molecule is the esterification of 4-amino-2-fluorobenzoic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation.[4] This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of the corresponding alcohol, in this case, methanol.

Protocol: Fischer-Speier Esterification [4]

-

In a round-bottom flask, dissolve 4-amino-2-fluorobenzoic acid in an excess of methanol (which also serves as the solvent).

-

While stirring at room temperature, slowly add a catalytic amount of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 4-amino-2-fluorobenzoate.

Data Presentation

| Intermediate/Product | Starting Material | Key Reagents | Solvent | Yield | Purity | Reference |

| N,N-dibenzyl-3-fluoroaniline | m-fluoroaniline | Benzyl chloride, K₂CO₃, KI | DMF | 75.6% | 90.5% (GC) | [2] |

| 4-(dibenzylamino)-2-fluorobenzaldehyde | N,N-dibenzyl-3-fluoroaniline | POCl₃ | DMF | 92.7% | 99.5% (GC) | [2] |

| 4-(dibenzylamino)-2-fluorobenzoic acid | 4-(dibenzylamino)-2-fluorobenzaldehyde | NaClO₂, H₂O₂ | Acetone | 74.3% | 98.4% (HPLC) | [2] |

| 4-amino-2-fluorobenzoic acid | 4-(dibenzylamino)-2-fluorobenzoic acid | H₂, Pd/C | Isopropanol | 98.8% | 98% (HPLC) | [2] |

Visualization of Synthetic Pathways

Synthesis of 4-amino-2-fluorobenzoic acid

Caption: Multi-step synthesis of 4-amino-2-fluorobenzoic acid.

Final Esterification Step

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]

- 3. CN103980135B - A kind of preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-(4-aminophenyl)-2-fluorobenzoate

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 4-(4-aminophenyl)-2-fluorobenzoate is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its unique structure, featuring a substituted biphenyl core with both an amine and a fluoro group, makes it a valuable building block for accessing complex molecular architectures. This document provides a detailed, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development and organic synthesis. The protocol is based on a robust two-step synthetic sequence involving a Suzuki-Miyaura cross-coupling reaction followed by the reduction of a nitro group.

Overall Synthesis Strategy

The synthesis commences with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond between two substituted benzene rings. This is followed by the selective reduction of a nitro group to the corresponding amine, yielding the final product.

Caption: Overall synthetic workflow for this compound.